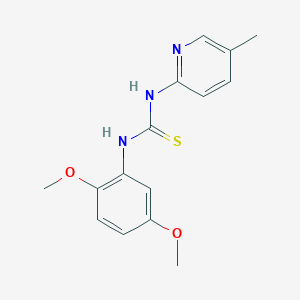
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea (DMPT) is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. DMPT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in the regulation of cell growth and proliferation. In addition, N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit microbial growth. N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to improve cognitive function and reduce anxiety in animal models of neurological disorders.
実験室実験の利点と制限
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has several advantages for lab experiments. It is easy to synthesize with high yield and purity, and it has been extensively studied for its potential therapeutic applications. N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea also has several limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds in biological systems. In addition, the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea. One direction is to further study the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea to better understand its effects on various biological processes. Another direction is to study the potential use of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea in combination with other compounds for the treatment of various diseases. In addition, future research could focus on the development of new synthetic compounds based on the structure of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea with improved therapeutic properties.
合成法
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea can be synthesized through various methods, including the reaction of 2,5-dimethoxyaniline with 5-methyl-2-pyridinecarboxaldehyde followed by the reaction with thiourea. Another method involves the reaction of 2,5-dimethoxyaniline with 5-methyl-2-pyridinecarboxylic acid hydrazide followed by the reaction with carbon disulfide. Both methods result in the formation of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea with high yield and purity.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has also been studied for its potential use in treating diabetes, obesity, and neurological disorders. In addition, N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been used as a tool in biochemical and physiological research to study the effects of thiourea derivatives on various biological processes.
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-4-7-14(16-9-10)18-15(21)17-12-8-11(19-2)5-6-13(12)20-3/h4-9H,1-3H3,(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIBKSNUCYPTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5702867.png)

![3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5702901.png)






![cyclohexyl [(2-nitrophenyl)thio]acetate](/img/structure/B5702932.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)
![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)

